molecular formula C11H16N2O3 B14910950 3-((3-Methyl-4-nitrophenyl)amino)butan-1-ol

3-((3-Methyl-4-nitrophenyl)amino)butan-1-ol

Cat. No.: B14910950
M. Wt: 224.26 g/mol
InChI Key: VICUFVMBVVIGQR-UHFFFAOYSA-N
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Description

3-((3-Methyl-4-nitrophenyl)amino)butan-1-ol is an organic compound that features a butanol backbone with a substituted aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Methyl-4-nitrophenyl)amino)butan-1-ol typically involves the reaction of 3-methyl-4-nitroaniline with butanal in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

    Reducing Agent: Sodium borohydride or lithium aluminum hydride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-((3-Methyl-4-nitrophenyl)amino)butan-1-ol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using hydrogenation or chemical reducing agents.

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.

Major Products Formed

    Reduction: 3-((3-Methyl-4-aminophenyl)amino)butan-1-ol

    Oxidation: 3-((3-Methyl-4-nitrophenyl)amino)butan-1-one

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-((3-Methyl-4-nitrophenyl)amino)butan-1-ol has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: Utilized in the development of novel materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-((3-Methyl-4-nitrophenyl)amino)butan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as a ligand, binding to specific receptors or enzymes and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-((3-Methyl-4-aminophenyl)amino)butan-1-ol: Similar structure but with an amino group instead of a nitro group.

    3-((3-Methyl-4-nitrophenyl)amino)butan-1-one: Similar structure but with a ketone group instead of an alcohol group.

    3-((3-Methyl-4-nitrophenyl)amino)butanoic acid: Similar structure but with a carboxylic acid group instead of an alcohol group.

Uniqueness

3-((3-Methyl-4-nitrophenyl)amino)butan-1-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

3-(3-methyl-4-nitroanilino)butan-1-ol

InChI

InChI=1S/C11H16N2O3/c1-8-7-10(12-9(2)5-6-14)3-4-11(8)13(15)16/h3-4,7,9,12,14H,5-6H2,1-2H3

InChI Key

VICUFVMBVVIGQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(C)CCO)[N+](=O)[O-]

Origin of Product

United States

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